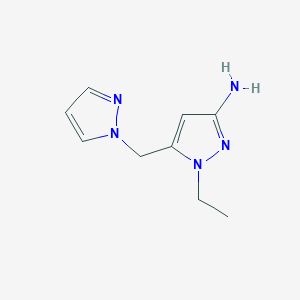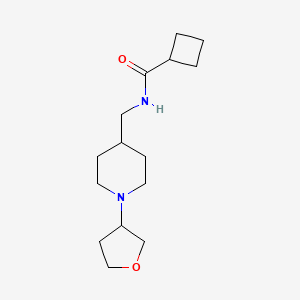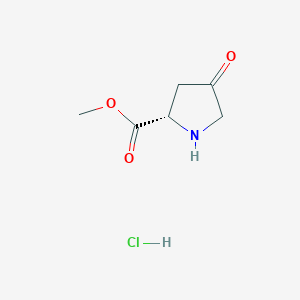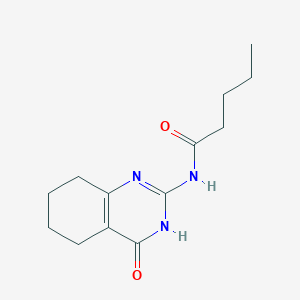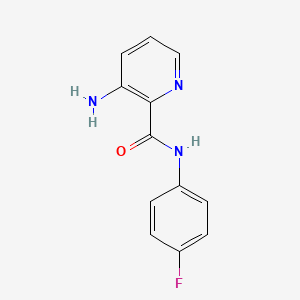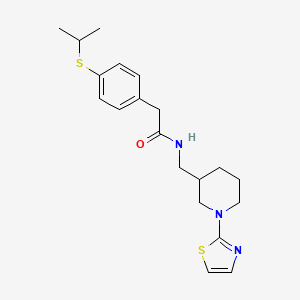![molecular formula C13H15NOS B2497497 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone CAS No. 2309778-18-3](/img/structure/B2497497.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with base-catalyzed condensation reactions. For example, the synthesis of (Z)-2-Thiophen-3-ylmethylene-1-aza-bicyclo[2.2.2]octan-3-one involved a condensation reaction of thiophene-3-carboxaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one, highlighting the methodological approach towards synthesizing complex azabicyclo and thiophene derivatives (Sonar, Parkin, & Crooks, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to the subject chemical often reveals intricate details through crystallography and spectroscopy. For instance, the crystal structure of a related compound, (Z)-2-(Benzo[b]thiophen-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one, showcases a double bond connecting an azabicyclic ring system to a benzo[b]thiophen-3-ylmethylene group, providing insight into the spatial arrangement of these complex molecules (Sonar, Parkin, & Crooks, 2003).
Chemical Reactions and Properties
Chemical properties of such compounds include reactivity towards various reagents, which can lead to a range of derivatives with potential biological activities. For example, reactions involving azabicycloalkanes and their derivatives can yield products with analgesic activities, demonstrating the chemical versatility and potential utility of these structures (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Scientific Research Applications
Crystal Structure and Synthesis
Research into thiophene-containing compounds, such as "((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone," has indicated their significant potential in heterocyclic chemistry due to their diverse applications in material science and pharmaceuticals. Thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Additionally, polymeric thiophenes are utilized in electronic applications such as thin-film transistors and solar cells. The crystal structure of related compounds has been determined, highlighting their importance in the development of new materials and drugs (Nagaraju et al., 2018).
Analgesic and Narcotic Antagonist Activities
Azabicycloalkane derivatives have been investigated for their analgesic and narcotic antagonist activities. A study examining the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes revealed promising compounds that act as balanced antagonist-analgesic agents with minimal dependence potential (Takeda et al., 1977).
Antibacterial Activity
The synthesis and biological evaluation of novel derivatives incorporating the azabicyclo[3.2.1]octane structure have shown potential antibacterial activity. Such studies contribute to the search for new therapeutic agents against resistant bacterial strains (Reddy et al., 2011).
Cytotoxic Activity
Investigations into conjugated polyene ketones derived from marine sources have identified compounds with significant cytotoxic activity against human cancer cell lines. These findings highlight the potential of naturally derived azabicycloalkanes and related compounds in cancer research and treatment (Tai et al., 2021).
Photoinduced Molecular Transformations
Research into the photochemistry of azabicycloalkanes and their derivatives has explored their potential in synthesizing new compounds through photoinduced molecular transformations. This area of study opens up possibilities for novel synthetic pathways and the development of new materials and pharmaceuticals (Suginome et al., 1991).
properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h4-5,8,11-12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJAPSJCIVFXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


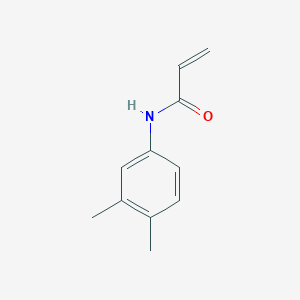
![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)
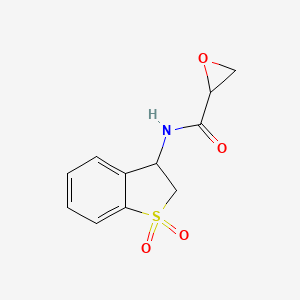

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)
